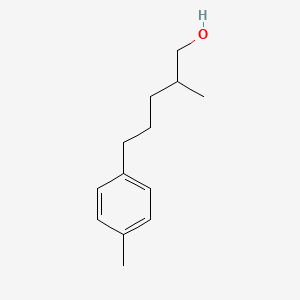

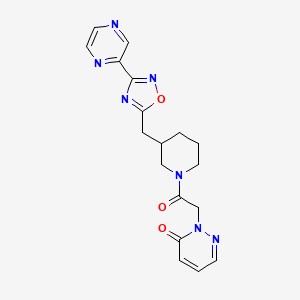

![molecular formula C12H20N2O4S B2977231 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea CAS No. 2097893-29-1](/img/structure/B2977231.png)

1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea, also known as TH-302, is a hypoxia-activated prodrug that selectively targets hypoxic tumor cells. Hypoxia is a common characteristic of solid tumors, which makes it difficult to treat with conventional chemotherapy. TH-302 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer treatment.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize the spacer length between pharmacophoric units. This research revealed that a linear ethoxyethyl chain could effectively replace a 4-piperidinylethyl spacer, maintaining high antiacetylcholinesterase activity with the correct substitutions. This indicates the potential of such flexible spacers in enhancing the interaction between pharmacophoric units and enzyme hydrophobic binding sites, suggesting a role in designing inhibitors with improved efficacy (Vidaluc et al., 1995).

Chemical Synthesis and Applications

Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This method achieves good yields without racemization under mild conditions, highlighting a cost-effective and environmentally friendly approach for urea synthesis. Such methodologies can be pivotal for developing new compounds for various applications, including material science and pharmaceuticals (Thalluri et al., 2014).

Material Science and Polymer Research

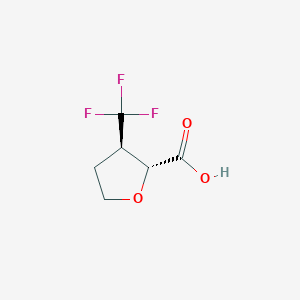

He et al. (2011) synthesized 5-Ethyl-5-(((2-oxo-1,3-dioxolan-4-yl)methoxy)methyl)-1,3-dioxan-2-one (BC56), a bifunctional coupler containing five- and six-membered ring carbonates. This compound, through selective reactions with primary amines, aids in preparing functional couplers and poly(hydroxyl urethane) or its oligomers. Such research contributes to material science by offering insights into synthesizing polymers with specific properties, such as thermal sensitivity or solubility, which are crucial for various industrial applications (He et al., 2011).

Environmental Impact and Photodegradation

Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea pesticides in water, providing valuable insights into the environmental impact and degradation pathways of these compounds. Understanding such processes is essential for assessing the ecological safety and designing compounds with reduced environmental persistence (Gatidou & Iatrou, 2011).

properties

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S/c1-17-6-4-13-12(16)14-9-10(18-7-5-15)11-3-2-8-19-11/h2-3,8,10,15H,4-7,9H2,1H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSXPJLBPTWKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC(C1=CC=CS1)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)

![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977163.png)

![4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid](/img/structure/B2977164.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2977166.png)

![N-cyclopentyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2977170.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2977171.png)